2,2-Dimethoxypropanenitrile

Description

Contextual Role of Nitrile Compounds in Contemporary Organic Synthesis

Nitrile compounds, characterized by the presence of a cyano (-C≡N) functional group, are fundamental building blocks in the field of organic chemistry. fiveable.menumberanalytics.com The unique electronic properties of the carbon-nitrogen triple bond, including its linearity, polarity, and the electrophilicity of the carbon atom, make nitriles highly versatile reactants. fiveable.meebsco.com This reactivity allows them to serve as valuable intermediates in the synthesis of a wide array of more complex molecules. numberanalytics.com

In modern organic synthesis, nitriles are prized for their ability to be transformed into various other functional groups. numberanalytics.com Through reactions such as hydrolysis, they can be converted into amides and subsequently carboxylic acids. numberanalytics.comebsco.com Reduction of nitriles yields primary amines, while their reaction with Grignard reagents can produce ketones after hydrolysis. fiveable.me This versatility makes them indispensable precursors for pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com For example, nitrile intermediates are crucial in the synthesis of the pharmaceutical loratadine (B1675096) and the agrochemical imidacloprid. numberanalytics.com Their importance is further underscored by their role in polymerization reactions, such as the production of polyacrylonitrile, a key precursor to carbon fibers. numberanalytics.com

Significance of 2,2-Dimethoxypropanenitrile (also referred to as 3,3-Dimethoxypropanenitrile in literature) as a Synthetic Intermediate and Reagent

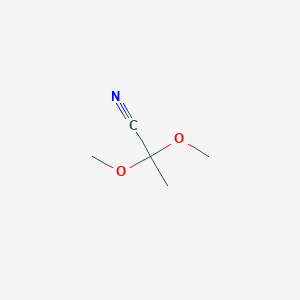

This compound, more commonly referred to in scientific literature as 3,3-Dimethoxypropanenitrile, is an organic compound with the chemical formula C₅H₉NO₂. smolecule.comchembk.com It is a colorless to light yellow liquid recognized for its utility as a specialized reagent and synthetic intermediate. smolecule.comchembk.com Its structure features a propanenitrile backbone with two methoxy (B1213986) groups attached to the C3 position, which function as a protected aldehyde group. This acetal (B89532) functionality makes it a stable synthetic equivalent of the unstable 3-formylacetonitrile, allowing for the controlled introduction of a formyl group in multi-step syntheses. acs.org

The primary significance of 3,3-Dimethoxypropanenitrile lies in its role as a precursor for the synthesis of nitrogen-containing heterocyclic compounds. smolecule.com It is particularly valuable as a starting material for producing 4-aminopyrimidines, a class of compounds with diverse biological activities that includes cytosine, a fundamental base in DNA and RNA. smolecule.comchemicalbook.com The synthesis typically involves a condensation reaction with a reagent like formamide, followed by cyclization to form the pyrimidine (B1678525) ring. smolecule.com

The most common industrial synthesis of 3,3-Dimethoxypropanenitrile involves the reaction of acrylonitrile (B1666552) with methanol (B129727). chemicalbook.com This process is typically conducted in the presence of nitrite (B80452) and a platinum- or palladium-based catalyst. chemicalbook.com

Table 1: Physicochemical Properties of 3,3-Dimethoxypropanenitrile

| Property | Value | Reference |

|---|---|---|

| CAS Number | 57597-62-3 | smolecule.com |

| Molecular Formula | C₅H₉NO₂ | smolecule.comchembk.com |

| Molecular Weight | 115.13 g/mol | smolecule.comchembk.com |

| Appearance | Clear, colorless to light yellow liquid | smolecule.comchemicalbook.com |

| Boiling Point | 92.5 °C at 30 mmHg | smolecule.comchembk.com |

| Density | 1.026 g/mL at 25 °C | smolecule.com |

| Refractive Index (n20/D) | 1.414 | chembk.com |

Research Trajectories and Scholarly Objectives Pertaining to this compound

Current academic research on 3,3-Dimethoxypropanenitrile is largely focused on exploring and expanding its synthetic utility, particularly in the construction of complex heterocyclic systems. A significant area of investigation involves its use in Michael addition reactions. Research has detailed an unusual Michael addition between 3,3-Dimethoxypropanenitrile and 2-aryl-substituted acrylates. acs.orgacs.orgnih.gov This reaction's outcome is dependent on the temperature, yielding different key intermediates that can be subsequently cyclized. acs.orgacs.org

For instance, when the reaction is conducted at room temperature and then treated with a guanidine (B92328) system under microwave irradiation, it provides a convenient route to 4-unsubstituted 5,6-dihydropyrido[2,3-d]pyrimidines. acs.orgnih.gov These structures are of interest in medicinal chemistry. The scholarly objective of such research is to develop new, efficient methodologies for synthesizing complex molecular scaffolds that are otherwise difficult to access. acs.org By using 3,3-Dimethoxypropanenitrile as a protected formyl synthon, chemists can perform initial bond-forming reactions and then unmask the aldehyde for subsequent cyclization steps. acs.org

Beyond pyrimidines, researchers are exploring the use of 3,3-Dimethoxypropanenitrile to synthesize other heterocycles like thiazoles and pyrazoles, further demonstrating its versatility as a building block. smolecule.com These investigations aim to broaden the library of accessible compounds for screening in drug discovery and materials science.

Table 2: Selected Research Applications of 3,3-Dimethoxypropanenitrile

| Reaction Type | Reactants | Product Class | Research Objective | Reference |

|---|---|---|---|---|

| Michael Addition & Cyclization | 2-Aryl Acrylates, Guanidine | 5,6-Dihydropyrido[2,3-d]pyrimidines | Develop convenient routes to complex heterocyclic systems for potential use as enzyme inhibitors. | acs.orgacs.orgnih.gov |

| Condensation & Cyclization | Formamide or other amidine precursors | 4-Aminopyrimidines (e.g., Cytosine) | Synthesize biologically important pyrimidine derivatives. | smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethoxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-5(4-6,7-2)8-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSMOWYMYIABBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00508258 | |

| Record name | 2,2-Dimethoxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53981-66-1 | |

| Record name | 2,2-Dimethoxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethoxypropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Routes and Formation Pathways of 2,2 Dimethoxypropanenitrile

Methodologies for Chemical Synthesis

The chemical synthesis of 2,2-dimethoxypropanenitrile can be explored through both established and novel procedures. Key to these methods is the selection of appropriate starting materials and reaction conditions to favor the formation of the target molecule.

While specific catalytic transformations leading directly to this compound are not extensively documented, the formation of analogous α,α-dialkoxy nitriles has been observed. It is plausible that this compound could arise as a product or side-product in related catalytic processes.

Currently, there is a lack of specific literature detailing the synthesis of this compound through Palladium(II)-catalyzed reactions. Palladium catalysis is a powerful tool in organic synthesis, particularly for cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The palladium-catalyzed cyanation of aryl halides is a well-established method for the synthesis of aromatic nitriles. However, the application of this methodology to aliphatic substrates, especially for the creation of a quaternary center as in this compound, is not documented.

Future research could explore the possibility of a palladium-catalyzed cyanation of a suitable precursor, such as a hypothetical 2-halo-2,2-dimethoxypropane. However, the stability of such a precursor and the potential for competing elimination reactions would be significant challenges to overcome.

The choice of solvent can significantly influence the outcome of chemical reactions, including those that could potentially form this compound. In nucleophilic substitution reactions, which would be a likely step in the synthesis, the polarity of the solvent plays a crucial role.

For instance, in a hypothetical SN1-type reaction involving the formation of a carbocation intermediate, polar protic solvents would be expected to stabilize the intermediate and facilitate the reaction. Conversely, for an SN2-type mechanism, polar aprotic solvents are often preferred as they can solvate the cation of the cyanide salt while leaving the cyanide anion more nucleophilic.

The following table illustrates the general influence of solvent type on nucleophilic substitution reactions, which is relevant to the potential synthesis of this compound.

| Solvent Type | Characteristics | Effect on SN1 Reactions | Effect on SN2 Reactions | Examples |

|---|---|---|---|---|

| Polar Protic | Capable of hydrogen bonding; possess a dipole moment. | Favored; stabilizes the carbocation intermediate and the leaving group. | Disfavored; solvates the nucleophile, reducing its reactivity. | Water, Methanol (B129727), Ethanol |

| Polar Aprotic | Possess a dipole moment but no O-H or N-H bonds. | Possible, but generally slower than in protic solvents. | Favored; solvates the cation, leaving the anion nucleophile more reactive. | Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) |

| Nonpolar | Low dielectric constant; no significant dipole moment. | Disfavored; does not effectively stabilize charged intermediates. | Disfavored; reactants often have poor solubility. | Hexane, Benzene, Toluene |

Given the absence of established protocols, the design of novel synthetic procedures for this compound is a key area of research. Two plausible routes can be proposed based on analogous reactions:

From Trimethyl Orthoacetate: A promising approach involves the reaction of trimethyl orthoacetate with a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN). This method is analogous to the reported synthesis of 2,2-diethoxypropionitrile from the corresponding ethyl orthoester. The reaction would likely require a Lewis acid catalyst to activate the orthoester.

From 2,2-Dimethoxypropane: An alternative route starts with the readily available 2,2-dimethoxypropane (acetone dimethyl ketal). Cyanation of this ketal could potentially be achieved using a cyanide source like TMSCN in the presence of a Lewis acid catalyst. This type of reaction has been reported for other ketals.

Optimization of these potential routes would involve screening various Lewis acid catalysts, cyanide sources, solvents, and reaction temperatures to maximize the yield and purity of this compound.

The following table outlines a hypothetical screening of reaction conditions for the synthesis of this compound from 2,2-dimethoxypropane and TMSCN.

| Entry | Lewis Acid Catalyst | Solvent | Temperature (°C) | Hypothetical Yield (%) |

|---|---|---|---|---|

| 1 | TiCl4 | Dichloromethane | -78 to 0 | Enter Yield |

| 2 | BF3·OEt2 | Dichloromethane | -78 to 0 | Enter Yield |

| 3 | ZnCl2 | Tetrahydrofuran | 0 to 25 | Enter Yield |

| 4 | SnCl4 | Toluene | 0 to 25 | Enter Yield |

For an efficient and selective synthesis of this compound, several strategic factors must be considered. The choice of starting material is critical; trimethyl orthoacetate offers a more direct route, while 2,2-dimethoxypropane is a more common and less expensive starting material.

The selection of the cyanide source is also important. While hydrogen cyanide is highly reactive, its extreme toxicity and gaseous nature make it difficult to handle. Trimethylsilyl cyanide is a safer and more convenient alternative, often used in conjunction with Lewis acid catalysis.

Minimizing side reactions is another key consideration. In the case of the reaction with 2,2-dimethoxypropane, potential side reactions could include the elimination of methanol to form 2-methoxypropene. Careful selection of the catalyst and reaction conditions will be necessary to favor the desired cyanation reaction.

Formation as a Product or Side-Product in Catalytic Transformations

Process Development and Scalability Aspects

The development of a scalable process for the synthesis of this compound requires careful consideration of factors such as cost, safety, and environmental impact. The use of hazardous reagents like hydrogen cyanide would necessitate specialized equipment and handling procedures, making the process less amenable to large-scale production.

A process based on the reaction of 2,2-dimethoxypropane with trimethylsilyl cyanide and a recyclable Lewis acid catalyst could be more scalable. The optimization of reaction parameters to achieve high conversion and selectivity would be crucial to minimize waste and purification costs. Continuous flow chemistry could also be explored as a means to improve safety and control over the reaction conditions, particularly if exothermic reactions are involved. The development of a robust work-up and purification procedure would also be essential for obtaining the final product in high purity on a larger scale.

Advanced Analytical and Computational Methodologies for 2,2 Dimethoxypropanenitrile Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of molecular structures. For 2,2-dimethoxypropanenitrile, various spectroscopic methods would be employed to verify its synthesis and characterize its properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound. By analyzing the magnetic properties of its atomic nuclei, NMR provides information on the chemical environment of each atom.

¹H NMR: In a ¹H NMR spectrum of this compound, the hydrogen atoms (protons) would produce distinct signals. The six protons of the two equivalent methoxy (B1213986) (-OCH₃) groups would be expected to appear as a single sharp peak (a singlet), as they are chemically identical and have no adjacent protons to couple with. The three protons of the methyl (-CH₃) group attached to the same quaternary carbon would also appear as a singlet, but at a different chemical shift due to its distinct electronic environment. The integration of these signals would show a 6:3 (or 2:1) ratio, confirming the presence of the two methoxy groups and one methyl group.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, four distinct signals would be anticipated: one for the carbon of the nitrile group (-C≡N), one for the quaternary carbon atom bonded to the two oxygens, one for the two equivalent methoxy carbons, and one for the methyl carbon. The chemical shifts of these signals are indicative of their bonding and electronic environment.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could further confirm the structure. While ¹H-¹H COSY would show no correlations due to the absence of adjacent protons, HSQC would correlate the proton signals with their directly attached carbon signals, definitively assigning the methoxy and methyl groups to their respective carbons.

Table 1: Predicted NMR Data for this compound

| Technique | Predicted Signal | Description |

| ¹H NMR | Singlet (6H) | Corresponds to the six equivalent protons of the two methoxy (-OCH₃) groups. |

| ¹H NMR | Singlet (3H) | Corresponds to the three protons of the methyl (-CH₃) group. |

| ¹³C NMR | Signal 1 | Corresponds to the nitrile (-C≡N) carbon. |

| ¹³C NMR | Signal 2 | Corresponds to the quaternary acetal (B89532) carbon C(OCH₃)₂. |

| ¹³C NMR | Signal 3 | Corresponds to the two equivalent methoxy (-OCH₃) carbons. |

| ¹³C NMR | Signal 4 | Corresponds to the methyl (-CH₃) carbon. |

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for identifying the compound in a mixture.

In a mass spectrum, this compound (molecular formula C₅H₉NO₂) would be expected to show a molecular ion peak corresponding to its molecular weight. The molecule would also break apart in the spectrometer in a predictable manner. Common fragmentation pathways would likely involve the loss of a methoxy group (-OCH₃) or a methyl group (-CH₃), resulting in fragment ions with specific mass-to-charge ratios that can be used to piece together the original structure.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A strong, sharp peak in the region of 2200-2300 cm⁻¹ would be a definitive indicator of the nitrile (-C≡N) group stretch. Additionally, C-O stretching vibrations from the two methoxy groups would be expected in the 1000-1300 cm⁻¹ region, and C-H stretching and bending vibrations from the methyl and methoxy groups would appear around 2800-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would also detect these functional groups. The nitrile stretch is typically a strong and easily identifiable signal in the Raman spectrum. The symmetric vibrations of the C-O bonds might also be more prominent in the Raman spectrum compared to the IR spectrum.

Table 2: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Nitrile (-C≡N) | Stretching | 2200 - 2300 | IR, Raman |

| C-H (sp³) | Stretching | 2800 - 3000 | IR, Raman |

| C-O (Acetal) | Stretching | 1000 - 1300 | IR, Raman |

| C-H (sp³) | Bending | 1350 - 1480 | IR, Raman |

X-Ray Diffraction (XRD) is a powerful technique for determining the exact three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, XRD could be employed to determine the structure of solid derivatives or products resulting from its reactions. If a crystalline derivative of the compound were synthesized, single-crystal XRD analysis would provide precise bond lengths, bond angles, and conformational details, offering unambiguous proof of its molecular structure.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) is an ideal technique for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and passed through a column. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property that can be used for identification.

GC is highly effective for:

Monitoring Reaction Progress: Aliquots can be taken from a reaction mixture to determine the consumption of starting materials and the formation of this compound.

Assessing Purity: A pure sample of this compound will show a single peak in the chromatogram. The presence of other peaks would indicate impurities, and their peak areas can be used to quantify the level of impurity. When coupled with a mass spectrometer (GC-MS), each separated peak can be identified, providing a comprehensive analysis of the sample's composition.

High-Performance Liquid Chromatography (HPLC) for Product Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the assessment of this compound. It is routinely employed to determine the purity of the final product and to monitor the progress of reactions in which it is a reactant or product. By separating the compound from starting materials, byproducts, and impurities, HPLC provides quantitative data on reaction conversion and product quality.

The choice of stationary phase and mobile phase is critical for achieving effective separation. For cyanohydrin derivatives, reverse-phase HPLC is commonly utilized. A typical setup involves a C18 stationary phase, which is nonpolar, and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol (B129727). Gradient elution, where the composition of the mobile phase is changed over time, can be employed to optimize the separation of compounds with varying polarities. Detection is frequently accomplished using a UV detector, as the nitrile group and other potential chromophores in related molecules absorb UV light.

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods developed for structurally similar compounds provide a strong basis for method development. For instance, the analysis of compounds like 1-Bromo-2,2-dimethoxypropane has been demonstrated on reverse-phase columns using a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid acs.org. Similarly, the analysis of various cyanohydrins often employs C18 columns with methanol/water or acetonitrile/water mobile phases nih.gov. Chiral HPLC, using specialized chiral stationary phases (CSPs), is also crucial for separating enantiomers when dealing with chiral cyanohydrin derivatives, a technique that could be adapted if a chiral center were introduced into the this compound structure sciforum.netacs.orgorganic-chemistry.org.

Reaction monitoring via HPLC allows chemists to track the disappearance of reactants and the appearance of this compound in real-time. Samples can be taken from the reaction mixture at various time points, quenched, and injected into the HPLC system. The resulting chromatograms provide a kinetic profile of the reaction, enabling the optimization of parameters such as temperature, catalyst loading, and reaction time to maximize yield and purity researchgate.net.

Table 1: Representative HPLC Conditions for Analysis of Cyanohydrin-Related Compounds

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | Reverse Phase C18 | Newcrom R1 (Reverse Phase) acs.org |

| Mobile Phase | Methanol / 0.05 M Aqueous Trifluoroacetic Acid (60/40 vol/vol) nih.gov | Acetonitrile (MeCN) / Water / Phosphoric Acid acs.org |

| Elution Mode | Isocratic nih.gov | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 250 nm nih.gov | UV or Mass Spectrometry (MS) acs.org |

| Application | Purity analysis of benzaldehyde cyanohydrin nih.gov | Analysis of 1-Bromo-2,2-dimethoxypropane acs.org |

Emerging Research Frontiers and Prospective Developments

Exploration of New Reactivity Modes and Catalytic Systems

The unique structural combination of a nitrile group and a dimethoxy acetal (B89532) in 2,2-Dimethoxypropanenitrile opens avenues for exploring novel chemical transformations. Future research is anticipated to focus on the development of innovative catalytic systems that can selectively activate and functionalize this molecule. The presence of both electron-withdrawing (nitrile) and electron-donating (dimethoxy) functionalities at the same carbon atom presents a complex electronic environment, which could be exploited for unprecedented reactivity.

Catalysis is central to modern chemistry, enabling efficient and selective transformations. mdpi.com The development of both homogeneous and heterogeneous catalysts will be crucial for unlocking the synthetic potential of this compound. Researchers may explore transition-metal catalysis for cross-coupling reactions or asymmetric catalysis to introduce chirality, leading to the synthesis of valuable enantiopure compounds. The goal is to devise catalytic systems that not only improve yields and shorten reaction times but also control reaction pathways to avoid the formation of byproducts. mdpi.com

| Catalyst Type | Potential Application for this compound | Research Focus |

| Transition Metal Catalysts | Cross-coupling reactions, C-H activation | Development of selective catalysts for functionalizing the molecule at various positions. |

| Asymmetric Catalysts | Synthesis of chiral derivatives | Design of chiral ligands to induce high enantioselectivity. |

| Biocatalysts (Enzymes) | Green and selective transformations | Screening and engineering of enzymes for specific reactions involving the nitrile or acetal group. |

| Organocatalysts | Metal-free synthetic routes | Exploration of small organic molecules to catalyze transformations under mild conditions. |

Development of Sustainable and Environmentally Benign Transformations

In line with the principles of green chemistry, a significant research thrust will be the development of sustainable synthetic methods involving this compound. This includes the use of environmentally friendly solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave irradiation. eurekaselect.com The goal is to design processes that are not only efficient but also minimize waste and environmental impact.

One approach is the use of multicomponent reactions (MCRs), which are one-pot reactions involving three or more starting materials to form a complex product in a single step. researchgate.net MCRs are inherently atom-economical and can lead to the rapid assembly of molecular diversity. researchgate.net Developing MCRs that incorporate this compound as a key building block could provide efficient and sustainable routes to novel heterocyclic compounds and other complex molecules.

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

The acceleration of chemical discovery is greatly facilitated by high-throughput experimentation (HTE) and automated synthesis platforms. nih.gov These technologies enable the rapid screening of a large number of reaction conditions, catalysts, and substrates, significantly speeding up the optimization of new transformations. nih.gov

For this compound, HTE can be employed to quickly identify optimal conditions for its synthesis and subsequent reactions. Automated synthesis platforms can then be used to prepare libraries of derivatives for biological screening or materials science applications. nih.gov The integration of these technologies will be instrumental in systematically exploring the chemical space around this molecule and identifying new applications.

Expansion of Applications in Chemical Biology and Materials Science

The unique functional groups of this compound make it an attractive building block for the synthesis of molecules with potential applications in chemical biology and materials science. The nitrile group can be transformed into various nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals. The acetal group can act as a protecting group or be hydrolyzed to a ketone, providing further synthetic handles.

In chemical biology, derivatives of this compound could be explored as probes to study biological processes or as potential therapeutic agents. In materials science, the incorporation of this molecule into polymers or organic frameworks could lead to materials with novel electronic, optical, or mechanical properties.

Synergistic Advancements between Experimental and Computational Methodologies

The interplay between experimental and computational chemistry is a powerful driver of modern chemical research. Computational methods, such as density functional theory (DFT), can provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of this compound. nih.gov These theoretical predictions can guide experimental design, leading to a more rational and efficient discovery of new reactions and applications.

For instance, computational screening can be used to predict the most promising catalysts for a particular transformation, which can then be synthesized and tested experimentally. Similarly, molecular modeling can be used to design molecules with specific properties for applications in drug discovery or materials science. This synergistic approach, combining the predictive power of theory with the practical validation of experiments, will be crucial for accelerating progress in the chemistry of this compound.

Q & A

Q. What experimental strategies mitigate risks when designing reactions with conflicting literature precedents?

- Methodology:

- Pilot Studies: Conduct small-scale trials (<1 mmol) to test reaction feasibility and safety.

- Controlled Variables: Systematically vary catalysts, solvents, and temperatures to identify optimal conditions .

- Hazard Analysis: Pre-screen reagents for exothermicity or gas evolution using RC1e calorimetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.